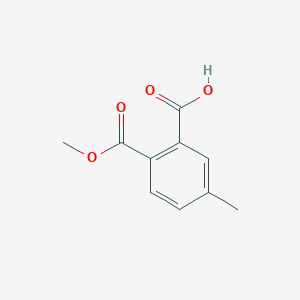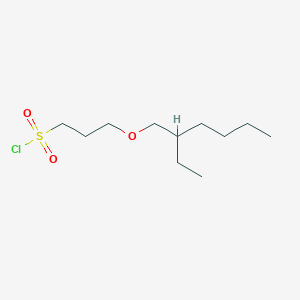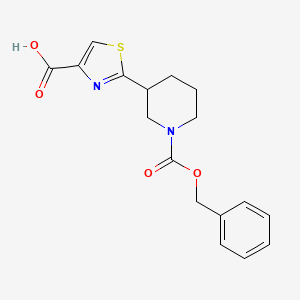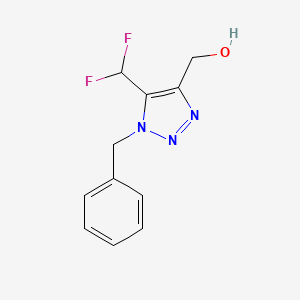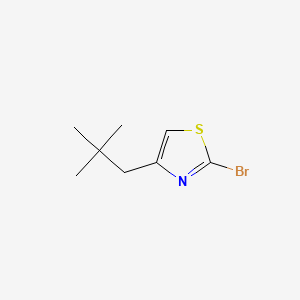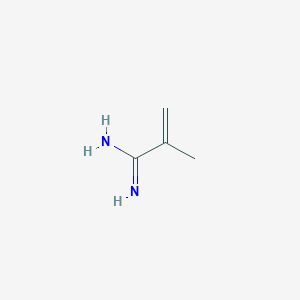
Methacrylamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methacrylamidine is a chemical compound with the molecular formula C4H7NO. It is a derivative of methacrylamide, which is known for its applications in various fields such as polymer chemistry and biomedical engineering. This compound is characterized by its ability to undergo polymerization and form hydrogels, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Methacrylamidine can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where methacrylic acid is reacted with ammonia. The process involves careful control of temperature, pressure, and reaction time to optimize yield and purity. The resulting product is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions
Methacrylamidine undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form hydrogels, which are used in biomedical applications.
Substitution Reactions: It can undergo substitution reactions with other chemical groups, leading to the formation of different derivatives.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, resulting in the formation of different oxidation states.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reagents like halogens or alkyl groups can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Hydrogels: Formed through polymerization, used in biomedical applications.
Derivatives: Various substituted this compound compounds with different functional groups.
科学的研究の応用
Methacrylamidine has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of hydrogels and other polymeric materials.
Biomedical Engineering: Employed in the development of drug delivery systems, tissue engineering scaffolds, and wound dressings.
Industrial Applications: Used in the production of coatings, adhesives, and sealants.
Biological Research: Investigated for its potential in cell culture and regenerative medicine.
作用機序
Methacrylamidine exerts its effects through its ability to polymerize and form cross-linked networks. The molecular targets and pathways involved include:
Polymerization: The double bonds in this compound react with initiators to form long polymer chains.
Cross-Linking: The polymer chains can cross-link, forming a three-dimensional network that provides structural integrity and functionality.
類似化合物との比較
Similar Compounds
Methacrylamide: A closely related compound with similar properties but different applications.
Acrylamide: Another related compound used in polymer chemistry and biomedical applications.
Methacrylic Acid: The parent compound used in the synthesis of methacrylamidine.
Uniqueness
This compound is unique due to its ability to form hydrogels with specific properties, making it valuable in biomedical engineering and industrial applications. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds.
特性
分子式 |
C4H8N2 |
|---|---|
分子量 |
84.12 g/mol |
IUPAC名 |
2-methylprop-2-enimidamide |
InChI |
InChI=1S/C4H8N2/c1-3(2)4(5)6/h1H2,2H3,(H3,5,6) |
InChIキー |
QLXFRADPRCEYFT-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


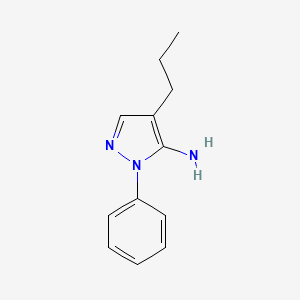
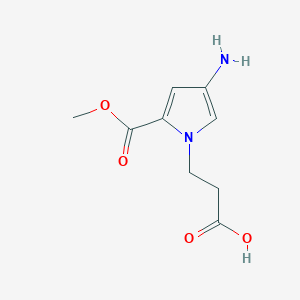
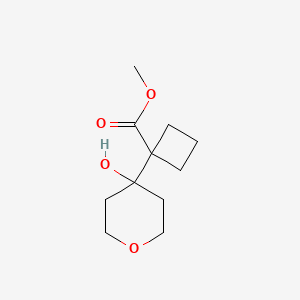

![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)

